molecular formula C14H18ClNO3 B11172572 methyl N-[(3-chlorophenyl)carbonyl]leucinate

methyl N-[(3-chlorophenyl)carbonyl]leucinate

Cat. No.: B11172572
M. Wt: 283.75 g/mol
InChI Key: DVPGBEREGUOJEU-UHFFFAOYSA-N
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Description

Methyl N-[(3-chlorophenyl)carbonyl]leucinate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a leucine moiety linked to a 3-chlorophenyl carbonyl group through an ester bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3-chlorophenyl)carbonyl]leucinate typically involves the esterification of leucine with methyl chloroformate, followed by the introduction of the 3-chlorophenyl carbonyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Esterification: Leucine is reacted with methyl chloroformate in the presence of a base to form methyl leucinate.

    Acylation: Methyl leucinate is then acylated with 3-chlorobenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-chlorophenyl)carbonyl]leucinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[(3-chlorophenyl)carbonyl]leucinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[(3-chlorophenyl)carbonyl]leucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(3-chlorophenyl)carbonyl]leucinate is unique due to the presence of the leucine moiety, which imparts specific stereochemical properties and potential biological activities. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical and biological systems.

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

methyl 2-[(3-chlorobenzoyl)amino]-4-methylpentanoate

InChI

InChI=1S/C14H18ClNO3/c1-9(2)7-12(14(18)19-3)16-13(17)10-5-4-6-11(15)8-10/h4-6,8-9,12H,7H2,1-3H3,(H,16,17)

InChI Key

DVPGBEREGUOJEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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